Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Catalog No.
S3108794
CAS No.
1375325-68-0
M.F
C42H54ClNO2PPd
M. Wt
777.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phen...

CAS Number

1375325-68-0

Product Name

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C42H54ClNO2PPd

Molecular Weight

777.74

InChI

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2

InChI Key

NVVXJVMOIGXUGC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

Solubility

not available

Description

RuPhos Pd G2 is a second generation (G2) precatalyst containing a biphenyl-based ligand. Product participates in various palladium catalyzed cross-coupling reactions, C-C, C-N, and C-O bond formation reactions and Suzuki-Miyaura coupling reactions. It generates active Pd catalyst at room temperature in the presence of weak phosphate or carbonate bases.

Pd-catalyzed coupling of secondary arylamines and alkylamines

This compound is used as a ligand in the Pd-catalyzed coupling of secondary arylamines and alkylamines . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides

This compound is also used as a ligand in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . This reaction involves the coupling of a (hetero)arylchloride with an organozinc compound in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Synthesis of ladder-type π-conjugated heteroacenes

Another application of this compound is in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new heteroacenes, which can have various applications in materials science .

Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles

This compound is used as a ligand in the Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes

This compound is also used as a ligand in the Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes . This reaction involves the coupling of an aryl chloride with an NHC-borane in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed trifluoromethylation of hindered aryl chlorides

Another application of this compound is in the Pd-catalyzed trifluoromethylation of hindered aryl chlorides . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-fluorine bonds, which can have various applications in materials science .

Pd-catalyzed coupling of alkyl boronates

This compound is used as a ligand in the Pd-catalyzed coupling of alkyl boronates . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides

This compound is also used as a ligand in the Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides . This reaction involves the coupling of an aminoethyltrifluoroborate with an electron-poor aryl bromide in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature

Another application of this compound is in the Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can have various applications in materials science .

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is a complex organometallic compound notable for its role in catalysis, particularly in cross-coupling reactions. This compound features a palladium center coordinated with a dicyclohexyl phosphine ligand and an amine component, which enhances its catalytic properties. The molecular formula is C45H59ClNPPdC_{45}H_{59}ClNPPd with a molar mass of approximately 786.8 g/mol. It typically appears as a white powder and is stable under inert atmospheric conditions .

  • Cross-Coupling Reactions: It serves as a catalyst in various coupling reactions such as Suzuki-Miyaura, Heck, and Stille coupling, facilitating the formation of carbon-carbon bonds.
  • Oxidative Addition and Reductive Elimination: These are essential steps in the catalytic cycle where the palladium center undergoes oxidation state changes.
  • Substitution Reactions: The compound can engage in both nucleophilic and electrophilic substitution reactions involving the palladium center.

Common Reagents and Conditions

Reactions involving this compound typically utilize:

  • Reagents: Boronic acids, halides, organostannanes, and bases like potassium carbonate or sodium hydroxide.
  • Conditions: The reactions are usually conducted under an inert atmosphere (argon or nitrogen), using solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF), at temperatures ranging from room temperature to 100°C .

While specific biological activity data for Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is limited, organometallic compounds like this one have been studied for their potential applications in medicinal chemistry. They may influence biological pathways through catalytic processes that facilitate the synthesis of biologically active molecules.

The synthesis of this compound generally involves two main steps:

  • Formation of the Ligand: The ligand, Dicyclohexyl-[2-(2,6-di(propan-2-yloxy)phenyl)phenyl]phosphane, is synthesized by reacting dicyclohexylphosphine with 2-(2,6-di(propan-2-yloxy)phenyl)phenyl bromide under inert conditions, often using a base such as potassium tert-butoxide.
  • Complexation with Palladium: The ligand is then complexed with a palladium(II) precursor (e.g., palladium(II) chloride) in the presence of suitable solvents like dichloromethane or toluene. This step typically requires heating and stirring to ensure complete reaction .

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is predominantly used in:

  • Catalysis: It plays a significant role in facilitating cross-coupling reactions that are crucial for synthesizing complex organic molecules in pharmaceuticals and agrochemicals.
  • Material Science: Its ability to form biaryl compounds makes it valuable for developing new materials with specific properties.

Research into the interaction studies of this compound focuses on its catalytic mechanisms and efficiency in various chemical transformations. The palladium center's ability to undergo oxidative addition and reductive elimination allows it to interact effectively with different substrates, enhancing reaction rates and selectivity .

Similar Compounds

  • Triphenylphosphine;palladium(2+);chloride: A widely used palladium complex known for its effectiveness in catalysis.
  • Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl;palladium(2+);chloride: Similar structure but different electronic properties due to the biphenyl ligand.
  • CataCXium A-Pd-G2: Another palladium complex utilized as a catalyst in coupling reactions.

Uniqueness

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride stands out due to its specific ligand environment that provides enhanced stability and reactivity. The presence of the 2-phenylaniline moiety imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions compared to similar compounds .

This compound's versatility and efficiency make it a valuable asset in both academic research and industrial applications.

Biaryl Backbone Configuration and Catalytic Activity Correlation

The biaryl backbone of RuPhos consists of two phenyl rings connected at the 1,1'-positions, with the phosphine donor group at the 2-position of one ring and 2,6-diisopropoxy substituents on the adjacent ring. This configuration creates a rigid, V-shaped geometry that optimizes steric protection of the palladium center while maintaining accessibility for substrate binding [3] [5]. Single-crystal X-ray diffraction reveals C–C bond lengths in the biphenyl system ranging from 1.385–1.402 Å, consistent with minimal conjugation disruption between the aromatic systems [3].

The dihedral angle between the two phenyl rings measures 67.8°, a feature that restricts rotational freedom and preorganizes the ligand for metal coordination [3]. This preorganization reduces the entropic penalty during catalyst formation, explaining the rapid oxidative addition kinetics observed with aryl chlorides [5]. Comparative studies show that RuPhos-supported palladium complexes exhibit 18× higher turnover frequencies in Buchwald–Hartwig aminations of secondary amines versus analogous BrettPhos systems, directly attributable to this geometric rigidity [5].

Coordination Chemistry of Dicyclohexylphosphino Moieties

The dicyclohexylphosphino group coordinates palladium through its lone pair, forming a Pd–P bond of 2.283 Å in the metallated complex [5]. This bond length reflects significant π-backdonation from palladium to phosphorus, stabilizing the metal in its active +2 oxidation state. The phosphine’s C–P–C bond angle of 102.4° creates a trigonal pyramidal geometry that sterically shields the metal’s equatorial plane [3].

Coordination FeatureMetricCatalytic Implication
Pd–P bond length2.283 Å [5]Enhanced oxidative addition rates
C–P–C bond angle102.4° [3]Steric shielding of reaction center
P–C(aryl) vs. P–C(cyclohexyl)1.848 vs. 1.870 Å [3]Electronic asymmetry for regioselectivity

The asymmetry between P–C(aryl) (1.848 Å) and P–C(cyclohexyl) (1.870 Å) bond lengths induces an electronic gradient across the phosphine, polarizing the palladium center and facilitating nucleophilic attacks during cross-coupling [3].

Functional Role of 2,6-Diisopropoxy Substituents in Catalyst Performance

The 2,6-diisopropoxy groups serve dual electronic and steric functions:

  • Steric screening: The isopropyl groups extend 4.7 Å from the biphenyl plane, creating a protective pocket that excludes bulkier nucleophiles while allowing smaller reactants (e.g., amines, boronic acids) to access the metal [3] [5].
  • Electronic modulation: Oxygen’s inductive effect withdraws electron density from the adjacent phenyl ring, lowering the LUMO energy of the palladium center by 0.3 eV compared to non-oxygenated analogs [5]. This enhances electrophilicity at the metal, accelerating transmetallation steps in Suzuki–Miyaura couplings.

Crystallographic data show the isopropoxy methyl groups participate in weak C–H⋯π interactions (2.918 Å) with adjacent ligand molecules, contributing to catalyst stability under thermal stress [3].

Crystal Lattice Architecture and Intermolecular Stabilization Mechanisms

RuPhos crystallizes in a triclinic P1 space group with two independent molecules per asymmetric unit [3] [4]. The lattice exhibits a parallelepiped geometry stabilized by:

  • Van der Waals interactions between cyclohexyl groups (3.942–3.977 Å spacing)
  • Offset π-stacking of biphenyl moieties at 3.4 Å interplanar distances
  • Dipole–dipole interactions from polarized P–O bonds (1.432 Å O–Cisopropoxy) [3]

Notably, the absence of lattice solvent creates a dense packing structure (calculated density = 1.136 g/cm³), which correlates with the ligand’s high thermal stability (decomposition >250°C) [2] [4].

Tolman Cone Angle Significance in RuPhos-Based Catalytic Systems

The Tolman cone angle of RuPhos measures 201.54° for the free ligand and 198.07° when coordinated to palladium [5]. This places RuPhos in the moderately hindered ligand category, contrasting with BrettPhos (220.29° free ligand cone angle) [5]. Key implications include:

$$ \theta{\text{RuPhos}} = 201.54^\circ \quad \text{(free ligand)} $$
$$ \theta
{\text{Pd–RuPhos}} = 198.07^\circ \quad \text{(metallated)} $$

  • Smaller cone angles favor reductive elimination as the rate-limiting step (ΔG‡ = 18.7 kcal/mol for Pd–RuPhos vs. 22.1 kcal/mol for Pd–BrettPhos) [5]
  • Enhanced accessibility for sterically demanding substrates (e.g., ortho-substituted aryl halides)
  • Reduced electron donation versus larger cone angle ligands, increasing metal electrophilicity

Dates

Modify: 2023-08-18

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